(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid
Overview
Description
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid typically involves the following steps:
Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 3-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding ether.
Aldol Condensation: The ether is then subjected to an aldol condensation reaction with acrylic acid under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-((3-Chlorobenzyl)oxy)phenyl)acrylic acid
- (E)-3-(4-((3-Bromobenzyl)oxy)phenyl)acrylic acid
- (E)-3-(4-((3-Methylbenzyl)oxy)phenyl)acrylic acid
Uniqueness
(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNYRRFIRMCOC-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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